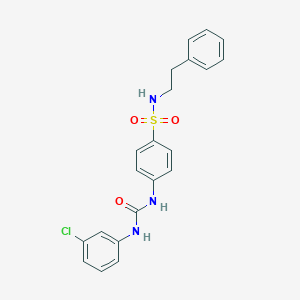
4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a ureido group attached to a chlorophenyl ring, which is further connected to a phenethylbenzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide typically involves the reaction of 3-chlorophenyl isocyanate with an appropriate amine under controlled conditions. For instance, the reaction of 3-chlorophenyl isocyanate with phenethylamine in the presence of a base such as triethylamine can yield the desired product . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ureido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenethylbenzenesulfonamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(3-chlorophenyl)ureido)benzoic (3,4-dichlorobenzylidene)hydrazide
- 4-(3-(3-chlorophenyl)ureido)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ureido and sulfonamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-17-7-4-8-19(15-17)25-21(26)24-18-9-11-20(12-10-18)29(27,28)23-14-13-16-5-2-1-3-6-16/h1-12,15,23H,13-14H2,(H2,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBUXRFXLADKEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
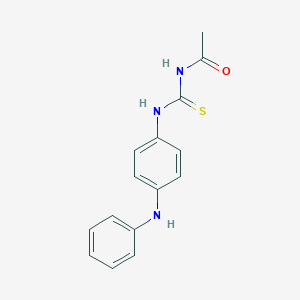

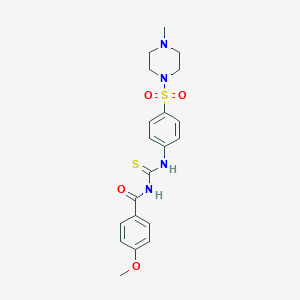
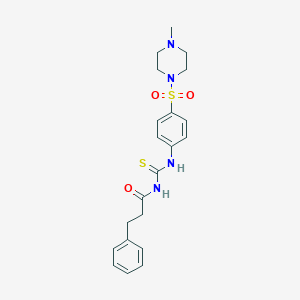
![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B468456.png)
![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)
![1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA](/img/structure/B468473.png)
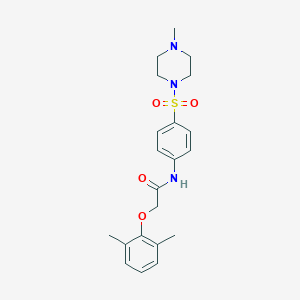
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B468476.png)
![4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B468499.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B468553.png)
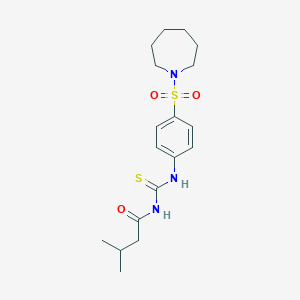
![4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B468652.png)
![(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B468748.png)
